

Theoretical studies on 4-Cyano-2-fluorobenzoic acid

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Compound of Interest

Compound Name: 4-Cyano-2-fluorobenzoic acid

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<Technical Guide: A Theoretical and Computational Analysis of **4-Cyano-2-fluorobenzoic Acid**

Abstract: **4-Cyano-2-fluorobenzoic acid** (4C2FBA) is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.^{[1][2]} Its utility stems from the unique interplay of its three functional groups: a carboxylic acid, a cyano group, and a fluorine atom, which impart specific electronic and steric properties.^[1] This guide provides an in-depth theoretical analysis of 4C2FBA, leveraging computational chemistry methods to elucidate its structural, electronic, and spectroscopic properties. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's intrinsic characteristics, aiding in the rational design of novel therapeutics and functional materials.

Introduction to 4-Cyano-2-fluorobenzoic Acid

4-Cyano-2-fluorobenzoic acid is a synthetic, aromatic compound that presents as a white to off-white crystalline solid at room temperature.^[1] It is a derivative of benzoic acid, featuring a cyano ($-C\equiv N$) group at the para position (C4) and a fluorine ($-F$) atom at the ortho position (C2) relative to the carboxylic acid ($-COOH$) group.^[1] This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for creating fluorinated drug analogs and enzyme inhibitors.^{[1][3]} The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.^{[3][4]}

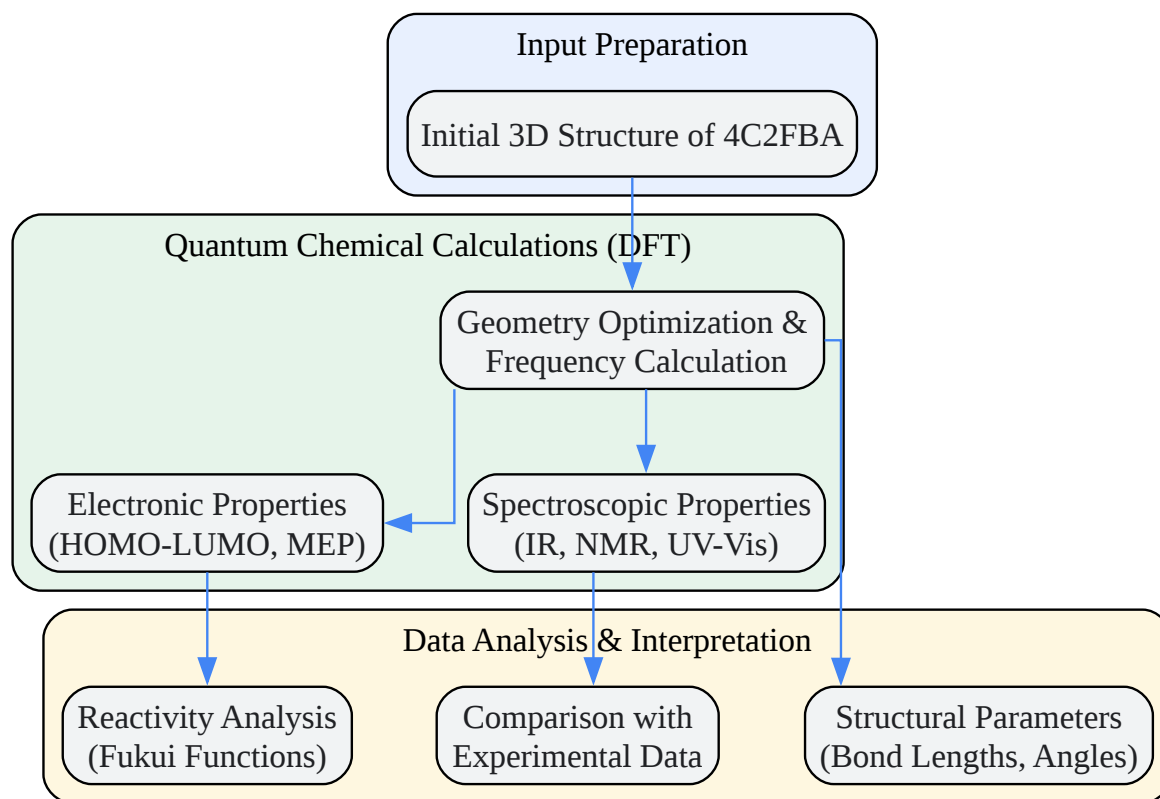
Physical and Chemical Properties:

Property	Value	Source
Molecular Formula	C ₈ H ₄ FNO ₂	[1]
Molecular Weight	165.12 g/mol	[1]
CAS Number	164149-28-4	[1]
Melting Point	214-220 °C	[5]
Appearance	White to off-white crystalline solid/powder	[1][5]
LogP	1.39558	[1]

Computational Methodology

The theoretical calculations described in this guide are predicated on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of DFT, specifically with a hybrid functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)), offers a balance between computational cost and accuracy for molecules of this size.[6][7][8]

The general workflow for the theoretical analysis of 4C2FBA is as follows:



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Figure 1: General workflow for the theoretical study of 4C2FBA.

Protocol: Geometry Optimization and Frequency Calculation

- **Input File Preparation:** Construct an initial 3D structure of **4-Cyano-2-fluorobenzoic acid** using molecular modeling software (e.g., Avogadro, GaussView).
- **Calculation Setup:**
 - Select a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
 - Specify the task as Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial as it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the data for vibrational analysis.

- Define the charge (0) and multiplicity (singlet).
- Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
- Validation: After the calculation converges, verify that the output file indicates a successful optimization and that there are no imaginary frequencies in the vibrational analysis.

Molecular Structure and Geometry

The first step in a theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimized structure of 4C2FBA is expected to be largely planar due to the sp^2 hybridization of the benzene ring carbons. The carboxylic acid group may exhibit a slight out-of-plane torsion depending on intermolecular interactions, such as hydrogen bonding, which can occur in the solid state. In solution, substituted benzoic acids are known to form hydrogen-bonded dimers. [9]

Table 2: Predicted Key Geometrical Parameters for **4-Cyano-2-fluorobenzoic Acid** (DFT/B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Predicted Value
Bond Lengths	C-F	~1.34 Å
C-C (aromatic)	~1.39 - 1.41 Å	
C-C (ring-COOH)	~1.49 Å	
C=O (carbonyl)	~1.21 Å	
C-O (hydroxyl)	~1.35 Å	
O-H	~0.97 Å	
C-C (ring-CN)	~1.45 Å	
C≡N	~1.16 Å	
Bond Angles	F-C ₂ -C ₁	~118°
C ₂ -C ₁ -C ₆	~121°	
C ₁ -C(OOH)-O	~115°	
C ₁ -C(OOH)=O	~124°	

Note: These are typical values for similar molecules and would be precisely calculated in a dedicated study.

Electronic Properties Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

- HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
- LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity. For 4C2FBA, the electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO and influence their distribution across the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting sites for intermolecular interactions.

- Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid, the nitrogen of the cyano group, and the fluorine atom.
- Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. The most positive potential is anticipated on the acidic hydrogen of the carboxyl group.
- Green regions (neutral potential): Indicate areas of relatively low polarity.

Figure 2: Conceptual key for interpreting MEP maps.

Theoretical Spectroscopic Analysis

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

Frequency calculations yield the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This is particularly useful for assigning peaks in an experimental spectrum. For 4-cyanobenzoic acid (a closely related molecule), aromatic C-H stretching vibrations are observed experimentally and computationally around $3100\text{--}3000\text{ cm}^{-1}$.^[10] The characteristic $\text{C}\equiv\text{N}$ stretch is expected in the $2220\text{--}2240\text{ cm}^{-1}$ region, while the $\text{C}=\text{O}$ stretch of the carboxylic acid should appear around 1700 cm^{-1} .^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding tensors.[8] These can be converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). Theoretical ^1H and ^{13}C NMR spectra can be predicted, aiding in the structural elucidation and assignment of experimental signals. For example, in ^1H NMR, the acidic proton of the carboxyl group is expected to be the most downfield signal.[8] In ^{13}C NMR, the carbonyl carbon and the carbon of the cyano group will have characteristic chemical shifts.

Reactivity and Applications in Drug Design

The electronic properties derived from theoretical studies provide a powerful framework for understanding the reactivity of 4C2FBA. The MEP map identifies the electron-rich centers (carbonyl oxygen, cyano nitrogen, fluorine) as likely sites for hydrogen bonding or coordination with metal ions. The acidic proton is the primary site for deprotonation and salt formation.[11]

In drug discovery, 4C2FBA serves as a versatile scaffold.[12] Its carboxylic acid group provides a handle for forming amide or ester linkages, allowing it to be coupled to other molecular fragments.[11] The cyano and fluoro substituents modulate the electronic properties of the aromatic ring, which can influence its binding affinity to biological targets like enzymes or receptors.[3][12] Understanding the molecule's electronic landscape through these theoretical studies allows medicinal chemists to make more informed decisions when designing derivatives with desired pharmacological profiles.

Conclusion

Theoretical studies provide a detailed, atom-level understanding of the structural and electronic properties of **4-Cyano-2-fluorobenzoic acid**. By employing methods like DFT, we can predict its geometry, analyze its molecular orbitals and electrostatic potential, and simulate its spectroscopic signatures. This computational insight is not merely academic; it provides a rational basis for understanding the molecule's reactivity and serves as a predictive tool for its application in the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries. The synergy between theoretical prediction and experimental validation is key to accelerating innovation in these fields.

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